molecular formula C19H26N6 B6457073 2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2549021-94-3

2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No. B6457073
CAS RN: 2549021-94-3
M. Wt: 338.4 g/mol
InChI Key: AKPDKKPEEPSHRW-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine” is a pyrimidine derivative . It has been used in the study of kinase inhibitors, specifically in the context of the S6K1 kinase domain . The compound has a molecular weight of 390.41 .


Molecular Structure Analysis

The compound has been studied in the context of crystal structures of the S6K1 kinase domain . All of the inhibitors bound to the ATP binding site, lying along the P-loop, while the activation loop stayed in the inactive form .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.41 . It’s stored in a sealed, dry environment, under -20C . The compound is a solid at room temperature .

Scientific Research Applications

PAK4 Inhibition for Anticancer Activity

2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine: has been investigated as a p21-activated kinase 4 (PAK4) inhibitor . PAKs play crucial roles in cellular functions, including cell growth, apoptosis, and cytoskeleton regulation. Specifically, compounds 8d and 9c demonstrated potent inhibitory activity against PAK4, with IC50 values of 0.060 μM and 0.068 μM, respectively. These compounds also exhibited antiproliferative effects against the A549 cell line, inhibiting cell cycle distribution, migration, and invasion. This suggests their potential as anticancer agents.

Mechanism of Action

The compound has been used in the study of kinase inhibitors, specifically in the context of the S6K1 kinase domain . It’s likely that the compound acts as an inhibitor, binding to the ATP binding site of the kinase .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-4-15-11-20-19(21-12-15)25-9-7-24(8-10-25)18-13(2)14(3)22-17(23-18)16-5-6-16/h11-12,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDKKPEEPSHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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